N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a cinnoline ring fused with a benzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cinnoline Ring: Starting from a suitable precursor such as 2-aminobenzophenone, the cinnoline ring can be constructed through a series of cyclization reactions. This often involves the use of reagents like hydrazine hydrate and acetic acid under reflux conditions.
Introduction of the Benzo[b]thiophene Moiety: The benzo[b]thiophene ring can be synthesized via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and aryl halides.
Amide Bond Formation: The final step involves the coupling of the cinnoline derivative with the benzo[b]thiophene carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions using more efficient catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the cinnoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: Sodium borohydride in ethanol, reflux conditions.
Substitution: Bromine in acetic acid, room temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones on the benzo[b]thiophene ring.
Reduction: Formation of dihydrocinnoline derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Studies are conducted to understand its mechanism of action and efficacy in preclinical models.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzo[b]thiophene moiety which is known for its conductive properties.
Mechanism of Action
The mechanism by which N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The cinnoline ring may interact with nucleic acids or proteins, while the benzo[b]thiophene moiety could modulate electron transport or redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2,3-dihydro-1H-indol-3-yl)benzo[b]thiophene-2-carboxamide
- N-(3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)benzo[b]thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the hexahydrocinnoline ring, which provides additional sites for functionalization and potential biological activity. This structural feature distinguishes it from other benzo[b]thiophene derivatives and may confer unique pharmacological properties.
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-11-7-12(5-6-13(11)19-20-16)18-17(22)15-8-10-3-1-2-4-14(10)23-15/h1-4,8-9,12H,5-7H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUITMQDSWSJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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